molecular formula C10H7F2NO B6294044 5-(2,3-difluoro-4-methylphenyl)oxazole CAS No. 2379321-21-6

5-(2,3-difluoro-4-methylphenyl)oxazole

Cat. No. B6294044
CAS RN: 2379321-21-6
M. Wt: 195.16 g/mol
InChI Key: YQDVTOYBWWLCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(2,3-difluoro-4-methylphenyl)oxazole” is a chemical compound with the molecular weight of 195.17 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C10H7F2NO/c1-6-2-3-7(10(12)9(6)11)8-4-13-5-14-8/h2-5H,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The 2,3-difluoro-4-methylphenyl group is attached to the 5-position of the oxazole ring .

Mechanism of Action

5-(2,3-difluoro-4-methylphenyl)oxazole works by blocking the active sites of enzymes, thus preventing them from catalyzing their intended reactions. This inhibition is reversible and occurs in a non-competitive manner. The compound binds to the enzyme's active site, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the regulation of gene expression, as well as the effects of enzyme inhibition on cell growth and differentiation. Additionally, it has been used to study the effects of enzyme inhibition on metabolism, as well as the regulation of cell death and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 5-(2,3-difluoro-4-methylphenyl)oxazole in laboratory experiments has several advantages. It is a readily available and inexpensive compound, and it can be synthesized in high yields with minimal side products. Additionally, it is soluble in a variety of solvents and has a relatively low melting point, making it easy to handle in the laboratory. However, there are some limitations to its use. It is not very stable in alkaline solutions, and it may react with other compounds in solution, leading to unwanted side reactions.

Future Directions

The use of 5-(2,3-difluoro-4-methylphenyl)oxazole in scientific research has the potential to open up many new avenues of exploration. For example, it could be used to study the regulation of gene expression in different cell types, as well as the effects of enzyme inhibition on cell growth and differentiation. Additionally, it could be used to study the effects of enzyme inhibition on metabolism, as well as the regulation of cell death and apoptosis. Furthermore, it could be used to study the effects of enzyme inhibition on the immune system, as well as the development of new drugs and treatments. Finally, it could be used to study the effects of enzyme inhibition on the environment, as well as the development of more efficient and sustainable methods of production.

Synthesis Methods

5-(2,3-difluoro-4-methylphenyl)oxazole is typically synthesized by the reaction of 4-methylphenol with 2,3-difluorobromoacetone, followed by hydrolysis. This method has been used successfully to synthesize the compound in high yields and with minimal side products. The reaction is carried out in an alkaline medium, such as aqueous sodium hydroxide, and can be performed in a single step.

Scientific Research Applications

5-(2,3-difluoro-4-methylphenyl)oxazole is widely used as an inhibitor of enzymes, particularly those involved in the metabolism of nucleic acids. It is also used to study the biochemical and physiological effects of enzyme inhibition. For example, it has been used to study the effects of enzyme inhibition on the metabolism of nucleic acids and the regulation of gene expression. Additionally, this compound has been used to study the effects of enzymes on the regulation of cell growth and differentiation.

properties

IUPAC Name

5-(2,3-difluoro-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-6-2-3-7(10(12)9(6)11)8-4-13-5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDVTOYBWWLCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CN=CO2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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